molecular formula C20H30O6 B10767970 (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid

(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid

Cat. No.: B10767970
M. Wt: 366.4 g/mol
InChI Key: OAHMLWQISGEXBB-NQCSMNPGSA-N
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Description

(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid is a complex organic compound characterized by multiple functional groups, including hydroxyl, oxo, and ene groups. This compound is notable for its intricate structure, which includes a six-membered oxane ring and a conjugated diene system. It is of interest in various fields of scientific research due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of aldol condensation reactions to form the conjugated diene system, followed by selective hydroxylation and oxidation steps to introduce the hydroxyl and oxo groups. The oxane ring can be constructed through intramolecular cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts to accelerate specific steps, as well as advanced purification techniques such as chromatography to isolate the desired product. The scalability of the synthesis would be a key consideration, with continuous flow reactors potentially being employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the oxo group can produce diols.

Scientific Research Applications

Chemistry

In chemistry, (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of hydroxyl and oxo groups suggests it could interact with biological molecules through hydrogen bonding and other interactions, potentially leading to interesting pharmacological properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The conjugated diene system and hydroxyl groups could be modified to enhance biological activity and selectivity towards specific targets.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its complex structure allows for the creation of molecules with specific desired properties.

Mechanism of Action

The mechanism of action of (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid depends on its specific interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the oxo group can participate in nucleophilic addition reactions. The conjugated diene system may interact with biological membranes or other hydrophobic environments, influencing the compound’s distribution and activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid
  • This compound derivatives
  • Other oxane ring-containing compounds

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and oxo groups, along with the conjugated diene system, provides unique reactivity and potential biological activity. Additionally, the stereochemistry of the compound can influence its interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12?/t15-,16-,17-,18+/m0/s1

InChI Key

OAHMLWQISGEXBB-NQCSMNPGSA-N

Isomeric SMILES

CC/C=C/C[C@@H](C=C[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C/CCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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